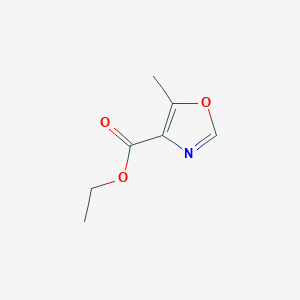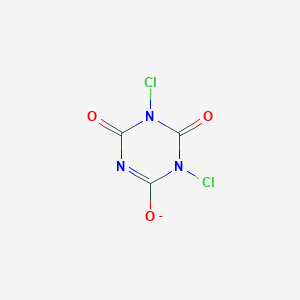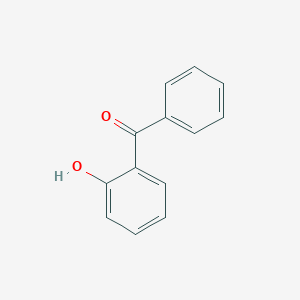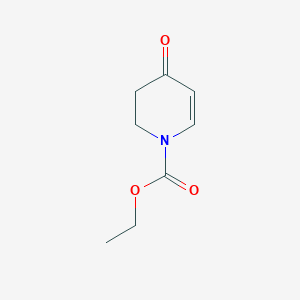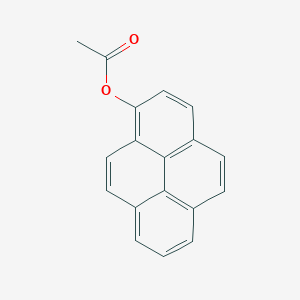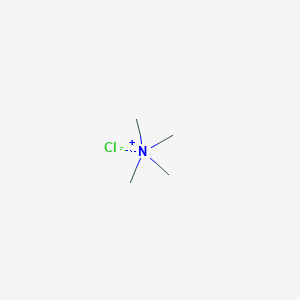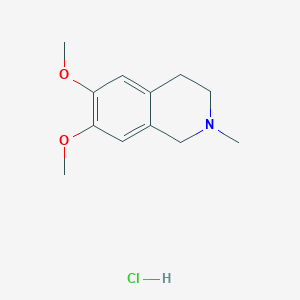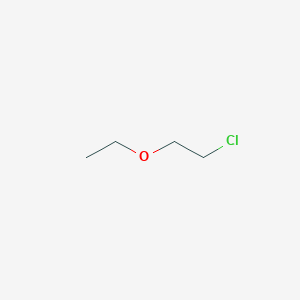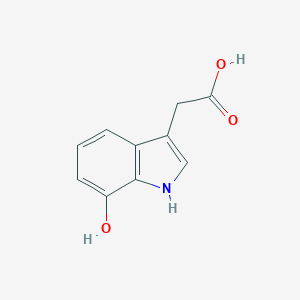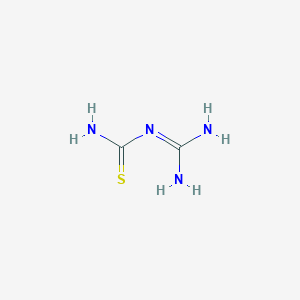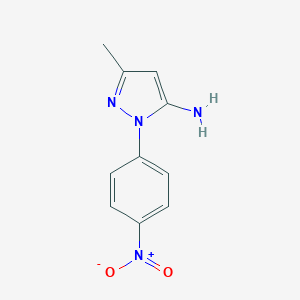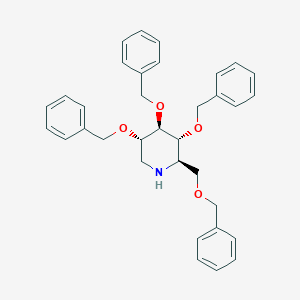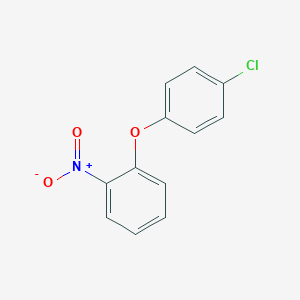
1-(4-Chlorophenoxy)-2-nitrobenzene
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-2-nitrobenzene is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the behavior and characteristics of 1-(4-Chlorophenoxy)-2-nitrobenzene.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis. For instance, 4-(2,4-Dichlorophenoxy)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions, achieving a total yield of 57.6% . Similarly, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline is synthesized from 2,5-dichloronitrobenzene through oxidation, etherification, reduction, alkylation, and oxidation, with a total yield of 75% . These methods could potentially be adapted for the synthesis of 1-(4-Chlorophenoxy)-2-nitrobenzene.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Chlorophenoxy)-2-nitrobenzene has been studied using techniques such as X-ray diffraction and spectroscopy. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene was determined by X-ray crystallography, revealing a monoclinic space group and a boat conformation of the benzene ring . These analyses are crucial for understanding the geometric parameters and stability of the molecule.
Chemical Reactions Analysis
The chemical behavior of chloro-nitrobenzene derivatives is diverse. Bacterial strain LW1 can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy, transforming it into various products under different conditions . The oxidation of 4-chloroaniline by chloroperoxidase results in the formation of 4-chloronitrosobenzene, indicating the potential for enzymatic reactions involving chloro-nitrobenzene compounds . Additionally, the GSH conjugation capacity of 4-substituted 1-chloro-2-nitrobenzenes has been studied, revealing insights into the structure-activity relationships and the influence of electronic, steric, and lipophilic properties on reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives can be deduced from their molecular structure and reactivity. The FT-IR spectrum, hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provide information on the vibrational wavenumbers, charge transfer, and stability of the molecule . The orientational disorder in 4-chloronitrobenzene, as evidenced by single-crystal X-ray diffraction, indicates the presence of significant disorder and thermal motion in the solid state . These properties are essential for understanding the behavior of 1-(4-Chlorophenoxy)-2-nitrobenzene under various conditions.
Wissenschaftliche Forschungsanwendungen
1. Antimalarial Research
- Application Summary: This compound was used in the development of a new antimalarial series. The researchers aimed to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .
- Methods of Application: The researchers used previously described chlorination conditions to obtain a trichloromethyl group from a methyl group .
- Results: The target compound was not obtained; instead, a dichloro methylphosphonic dichloride side product was obtained. This compound was not cytotoxic, but it was also not active against P. falciparum, the parasite responsible for human malaria .
2. Antimycotic Agent
- Application Summary: 3-(4-Chlorophenoxy)-1,2-propanediol is used as an antimycotic agent .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results: The compound was found to inhibit IgE-mediated histamine release .
3. Synthesis of Thioether Derivatives
- Application Summary: A series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials .
- Methods of Application: The compounds were synthesized by multi-step reactions under microwave irradiation .
- Results: The structures of the synthesized compounds were characterized by 1H-NMR, MS, and elemental analysis .
4. Antiplasmodial Research
- Application Summary: This compound was used in the development of a new antiplasmodial series. The researchers aimed to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .
- Methods of Application: The researchers used previously described chlorination conditions to obtain a trichloromethyl group from a methyl group .
- Results: The target compound was not obtained; instead, a dichloro methylphosphonic dichloride side product was obtained. This compound was not cytotoxic, but it was also not active against P. falciparum, the parasite responsible for human malaria .
5. Synthesis of Dichloro Methylphosphonic Dichloride
- Application Summary: A dichloro methylphosphonic dichloride side product was synthesized from 1-(4-Chlorophenoxy)-4-methylphthalazine .
- Methods of Application: To a solution of 1-(4-Chlorophenoxy)-4-methylphthalazine (2) (500 mg, 1.85 mmol) in POCl3 (10 mL) PCl5 was added (2.31 g, 11.1 mmol). The reaction mixture was heated by a microwave reactor at a reflux of POCl3 for 20 min at 800 W .
- Results: The nature of this compound was then characterized by NMR, HRMS and X-ray crystallography .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVAGCVKWBOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021694 | |
| Record name | p-Chlorophenyl-o-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-nitrobenzene | |
CAS RN |
39145-47-6 | |
| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39145-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl-o-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

